Cinnolin-8-amine hydrochloride

TRPV1 antagonist Pain Scaffold comparison

Cinnolin-8-amine hydrochloride (CAS 72384-62-0; MW 181.62 g/mol; C8H8ClN3) is a heterobicyclic aromatic amine comprising a cinnoline core (1,2-benzodiazine) with a primary amine at the 8-position. The cinnoline scaffold is an isosteric relative of quinoline and isoquinoline and is isomeric with phthalazine, quinazoline, and quinoxaline, yet it possesses a distinct N–N bond topology that confers unique electronic and hydrogen-bonding properties.

Molecular Formula C8H8ClN3
Molecular Weight 181.62 g/mol
Cat. No. B12973071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinnolin-8-amine hydrochloride
Molecular FormulaC8H8ClN3
Molecular Weight181.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)N)N=NC=C2.Cl
InChIInChI=1S/C8H7N3.ClH/c9-7-3-1-2-6-4-5-10-11-8(6)7;/h1-5H,9H2;1H
InChIKeyYIWMHMDHKJOYGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cinnolin-8-amine Hydrochloride: Procurement-Grade Chemical Profile and Comparator Context for Medicinal Chemistry Sourcing


Cinnolin-8-amine hydrochloride (CAS 72384-62-0; MW 181.62 g/mol; C8H8ClN3) is a heterobicyclic aromatic amine comprising a cinnoline core (1,2-benzodiazine) with a primary amine at the 8-position . The cinnoline scaffold is an isosteric relative of quinoline and isoquinoline and is isomeric with phthalazine, quinazoline, and quinoxaline, yet it possesses a distinct N–N bond topology that confers unique electronic and hydrogen-bonding properties [1]. As a synthetic building block, the free amine at the 8-position—made readily manipulable in its hydrochloride salt form—enables diverse derivatization (amide coupling, Schiff base formation, urea synthesis) for structure–activity relationship (SAR) campaigns targeting kinases, proteases, and other pharmacologically relevant protein families .

Why Cinnolin-8-amine Hydrochloride Cannot Be Interchanged with Quinoline, Isoquinoline, or Phthalazine Analogs in SAR-Driven Procurement


Although cinnoline, quinoline (1-azanaphthalene), isoquinoline (2-azanaphthalene), phthalazine (2,3-benzodiazine), quinazoline (1,3-benzodiazine), and quinoxaline (1,4-benzodiazine) are often treated as interchangeable ‘bicyclic N-heterocycle’ building blocks, direct comparative pharmacological data demonstrate that scaffold selection produces dramatic—not incremental—differences in biochemical potency, selectivity, pharmacokinetic behavior, and chemical stability [1][2]. In a head-to-head TRPV1 antagonist SAR study spanning six bicyclic heteroaromatic pharmacophores, the rank order of potency differed by orders of magnitude (5-isoquinoline ≫ 8-quinoline ≈ 8-quinazoline > 8-isoquinoline > cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline), with the top compound (14a, 5-isoquinoline, hTRPV1 IC₅₀ = 4 nM) exhibiting in vivo oral efficacy while the corresponding cinnoline-based analogs clustered at the lower end of the potency scale and failed to achieve oral bioavailability [1]. Similarly, cinnoline-based human neutrophil elastase (HNE) inhibitors exhibited lower enzymatic potency (IC₅₀ = 56 nM for the best compound 18a) relative to N-benzoylindazole comparators from the same research group, but uniquely offered substantially prolonged aqueous stability (t₁/₂ = 114 min) owing to the distinct chemical reactivity of the cinnoline N–N bond [2]. These examples illustrate that generic scaffold substitution introduces uncontrolled risks in potency, stability, and ADME profiles; compound selection must therefore be guided by scaffold-specific, comparator-anchored quantitative evidence rather than perceived heterocycle fungibility.

Cinnolin-8-amine Hydrochloride: Quantified Differentiation Evidence Against Closest Analogs for Informed Compound Selection


TRPV1 Antagonist Potency Rank Order Across Six Bicyclic Heteroaromatic Pharmacophores

In a comprehensive SAR study, Gomtsyan et al. synthesized and evaluated TRPV1 antagonists incorporating quinoline, isoquinoline, quinazoline, phthalazine, quinoxaline, and cinnoline moieties. The pharmacophore rank order for in vitro potency against capsaicin-activated hTRPV1 was: 5-isoquinoline > 8-quinoline ≈ 8-quinazoline > 8-isoquinoline > cinnoline ≈ phthalazine ≈ quinoxaline ≈ 5-quinoline. Cinnoline-containing analogs clustered in the lowest potency tier alongside phthalazine, quinoxaline, and 5-quinoline, with the 5-isoquinoline lead (14a) achieving hTRPV1 IC₅₀ = 4 nM and 46% oral bioavailability, whereas cinnoline-based compounds from this series showed no oral bioavailability [1].

TRPV1 antagonist Pain Scaffold comparison SAR

Kinase and Topoisomerase Inhibitor Scaffold Differentiation: Cinnoline vs. Quinazoline/Quinoline in Anticancer Agent Design

Kandeel et al. explicitly designed 18 novel cinnoline derivatives to replace quinazoline and quinoline scaffolds in kinase and topoisomerase inhibitor programs, noting that cinnoline-based kinase and topoisomerase inhibitors are 'relatively infrequent' compared to quinazoline and quinoline scaffolds. The most potent cinnoline derivative, Compound 7 (triazepinocinnoline scaffold), demonstrated MCF-7 cytotoxicity IC₅₀ = 0.049 μM, EGFR tyrosine kinase inhibition IC₅₀ = 0.22 μM, and the highest selectivity index among the series when tested against normal breast cells [1]. A separate PI3K inhibitor series by Tian et al. yielded cinnoline derivative 25 with PI3K enzymatic IC₅₀ = 0.65 nM and antiproliferative activity against three human tumor lines: U87MG IC₅₀ = 0.264 μM, HeLa IC₅₀ = 2.04 μM, and HL60 IC₅₀ = 1.14 μM [2].

EGFR tyrosine kinase Topoisomerase I Anticancer Scaffold replacement

Aqueous Stability Advantage of Cinnoline-Based HNE Inhibitors Over N-Benzoylindazole Comparators

Giovannoni et al. directly compared a new series of cinnoline-based human neutrophil elastase (HNE) inhibitors with N-benzoylindazole inhibitors previously reported by the same group. While cinnoline derivatives exhibited lower enzymatic potency than N-benzoylindazoles, they demonstrated markedly increased stability in aqueous solution. The most potent cinnoline compound, 18a, achieved an HNE IC₅₀ = 56 nM and an aqueous stability half-life t₁/₂ = 114 min, representing a balanced potency–stability profile. Kinetic analysis confirmed that cinnoline derivatives act as reversible competitive inhibitors of HNE. Molecular docking revealed two distinct HNE binding modes: cinnolin-4(1H)-one scaffolds attacked by the Ser195 hydroxyl group at the amido moiety, and C-4 ester cinnolines attacked at the ester function [1].

Human neutrophil elastase Inflammation Chemical stability Reversible inhibitor

Immuno-Oncology Target Differentiation: Cinnoline as Privileged HPK1 Inhibitor Scaffold vs. Isoquinoline

Genentech's patent filings explicitly claim 3-aminocinnoline compounds as inhibitors of hematopoietic progenitor kinase 1 (HPK1) for cancer immunotherapy, describing their use in treating HPK1-dependent disorders and enhancing immune responses [1]. A contemporaneous patent landscape review of HPK1 inhibitors (2016–2020) identifies cinnoline and isoquinoline as two distinct chemotypes pursued for this immuno-oncology target, with separate patent families allocated to each scaffold class (WO2020/072627 for cinnoline; WO2020/072695 for isoquinoline) [2]. The existence of structurally differentiated patent estates for the same therapeutic target indicates that the cinnoline scaffold confers distinct pharmacological and intellectual property properties that are not substitutable by isoquinoline chemotypes.

HPK1 Immuno-oncology Kinase inhibitor Patent landscape

Electrostatic and Topological Differentiation of Cinnoline from Quinoline via Quantum Chemical Pharmacophore Comparison

Stańczak et al. performed a computer-aided comparison of cinnoline and quinoline pharmacophore systems using HyperChem 5.1/ChemPlus 2.0 to calculate SAR parameters, followed by CNS pharmacological screening of condensed pyrimido[5,4-c]quinoline derivatives designed to mimic cinnoline topology. The computational analysis revealed that the N–N bond in cinnoline produces distinct electrostatic potential surfaces and hydrogen-bonding patterns compared to the C–C bond in quinoline, affecting receptor recognition. Pharmacological screening confirmed divergent CNS activity profiles between the two scaffold classes, consistent with their computed electronic differences [1].

Pharmacophore modeling Quantum chemistry CNS activity Scaffold comparison

Antimicrobial Resistance-Breaking Potential: Indolo[3,2-c]cinnolines 200× More Potent Than Streptomycin Against Gram-Positive Bacteria

Indolo[3,2-c]cinnoline derivatives were evaluated for antibacterial activity against gram-positive bacteria, demonstrating potency up to 200-fold greater than the reference antibiotic streptomycin. Select compounds also exhibited good antifungal activity, particularly against Cryptococcus neoformans [1]. In a separate study, the MIC range for cinnoline-based derivatives was reported as 12.5–50 μg/mL with zones of inhibition of 8–25 mm; the most potent antimicrobial agents were 6-chloro, 7-chloro, and 7-bromo substituted derivatives [2].

Antibacterial Gram-positive Antifungal Drug resistance

Procurement-Relevant Application Scenarios for Cinnolin-8-amine Hydrochloride Anchored in Quantitative Differentiation Evidence


Immuno-Oncology HPK1 Inhibitor Lead Generation with Cinnoline-Specific IP Positioning

Cinnolin-8-amine hydrochloride serves as a direct building block for 3-aminocinnoline HPK1 inhibitors claimed by Genentech (US 2024/0368170 A1), a scaffold with distinct patent estate separation from isoquinoline-based HPK1 inhibitors (WO2020/072695) [1]. Medicinal chemistry teams pursuing immuno-oncology targets can initiate SAR campaigns from this hydrochloride salt to rapidly generate amide, urea, or sulfonamide derivatives at the 8-position, accessing chemical space with freedom-to-operate advantages over isoquinoline chemotypes [2].

Anticancer Kinase Inhibitor Discovery Leveraging Underexplored Cinnoline Scaffold

Cinnoline-based kinase and topoisomerase inhibitors remain 'relatively infrequent' compared to quinazoline/quinoline chemotypes, yet cinnoline derivatives have demonstrated potent target engagement: EGFR tyrosine kinase IC₅₀ = 0.22 μM, PI3K IC₅₀ = 0.65 nM, and cellular cytotoxicity as low as 0.049 μM against MCF-7 [1][2]. Procurement of cinnolin-8-amine hydrochloride enables direct entry into a scaffold that delivers nanomolar-to-subnanomolar kinase inhibition with novel IP positioning, particularly for PI3K and EGFR programs seeking to differentiate from crowded quinazoline patent space.

Protease Inhibitor Programs Requiring Enhanced Aqueous Stability

For inflammatory disease programs targeting human neutrophil elastase (HNE), cinnoline derivatives offer a quantifiable aqueous stability advantage (t₁/₂ = 114 min) with balanced enzymatic potency (IC₅₀ = 56 nM) [1]. Cinnolin-8-amine hydrochloride enables the synthesis of cinnolin-4(1H)-one and C-4 ester derivatives with reversible competitive inhibition kinetics, making it suitable for lead optimization campaigns where chemical stability in physiological media is a developability gate.

Agrochemical Lead Discovery Targeting Pesticidal and Herbicidal Cinnoline Derivatives

Cinnoline derivatives have established pesticidal, acaricidal, and herbicidal utility across multiple patent families (US RE 31,623; EP0273325B1; US 4875924) [1][2]. The 8-amino group of cinnolin-8-amine hydrochloride provides a versatile derivatization handle for generating agrochemical candidate libraries, exploiting a scaffold with proven field-relevant bioactivity while operating outside the IP space dominated by quinoline- and pyridine-based agrochemicals.

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